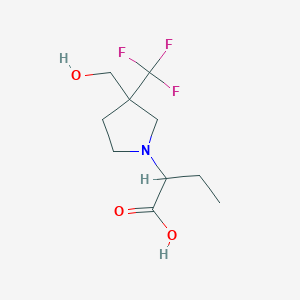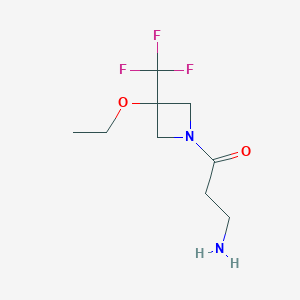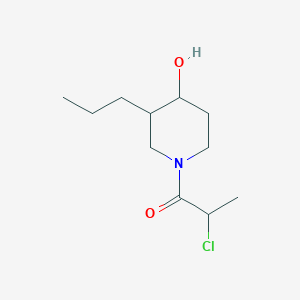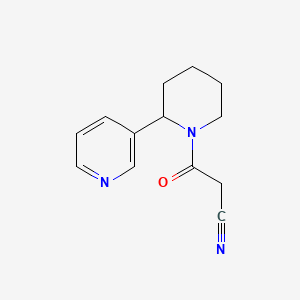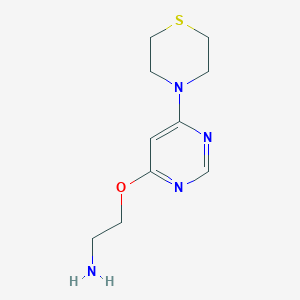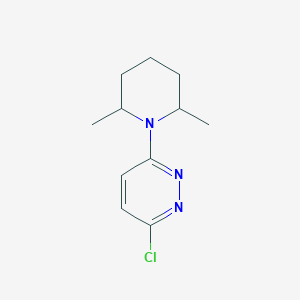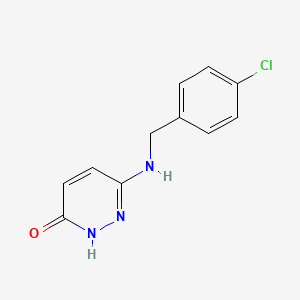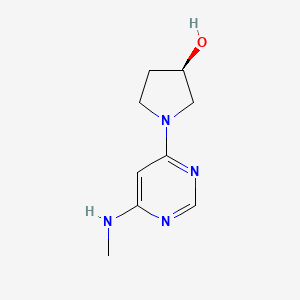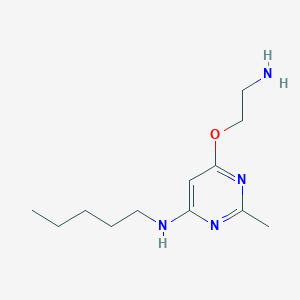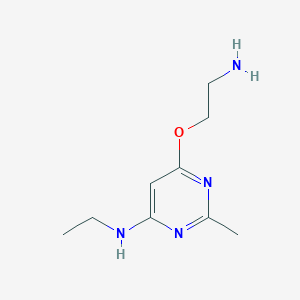
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (BMPA) is a carboxylic acid compound which is widely used in scientific research due to its versatile properties. BMPA has been found to be a useful ligand for metal complexes and has been used in various applications, such as catalysis, drug delivery, and cancer therapy.
Wissenschaftliche Forschungsanwendungen
Divergent Cyclisations
Smyth et al. (2007) explored the divergent cyclisations of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with various electrophiles. This research revealed that the reaction outcome was highly sensitive to both reagents and reaction medium acidity, leading to the production of a range of interesting bicyclic heterocycles from a single starting material (Smyth et al., 2007).
Regioselective Synthesis
Martins et al. (2009) demonstrated a highly regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines from 3-amino-5-methyl-1H-pyrazole. This study provided insights into the scope of this approach in synthetic chemistry (Martins et al., 2009).
Catalytic Applications
Xie et al. (2014) investigated the use of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid in catalysis, specifically in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. This study highlighted the potential of such compounds in green chemistry applications (Xie et al., 2014).
Photoinduced Tautomerization
Vetokhina et al. (2012) focused on the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and their derivatives, unveiling three types of photoreactions. This research contributes to the understanding of molecular behavior under light exposure (Vetokhina et al., 2012).
Crystal Structure and Computational Study
Shen et al. (2012) conducted a study on the crystal structure and computational analysis of pyrazole derivatives. This research provides insights into the structural characteristics and theoretical aspects of such compounds (Shen et al., 2012).
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine for creating new polyheterocyclic ring systems. This study adds to the domain of synthetic organic chemistry (Abdel‐Latif et al., 2019).
Antimicrobial Activity
Various studies, like those by Kumar et al. (2012) and Sidhaye et al. (2011), have investigated the antimicrobial activities of pyrazole derivatives. These findings contribute to the search for new antimicrobial agents (Kumar et al., 2012); (Sidhaye et al., 2011).
Spin States of Iron(II) Complexes
Berdiell et al. (2021) explored the spin states of iron(II) complexes with 2,6-di(pyrazol-1-yl)pyridine derivatives, contributing to the field of inorganic and coordination chemistry (Berdiell et al., 2021).
Synthesis and Luminescence Properties
Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids and evaluated their luminescence properties, expanding the understanding of luminescent materials (Rodríguez-Ubis et al., 1997).
Corrosion Inhibition
Lgaz et al. (2020) demonstrated the role of pyrazoline derivatives in corrosion inhibition of mild steel, showing the practical applications of such compounds in industrial settings (Lgaz et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-bromo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(12)11(8-2-4-13-5-3-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHKMTUIDTKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



